molecular formula C8H15ClN2O4 B14723664 perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine CAS No. 5769-48-2

perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B14723664
CAS No.: 5769-48-2
M. Wt: 238.67 g/mol
InChI Key: OLYBVQCAONFGIC-UHFFFAOYSA-N
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Description

Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine is a compound that combines the strong oxidizing properties of perchloric acid with the structural complexity of a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with enolizable ketones in the presence of catalysts such as 2,4,6-trichloro-1,3,5-triazine . The reaction conditions are generally mild, and the process can be carried out under reflux or microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine undergoes various chemical reactions, including:

    Oxidation: Due to the presence of perchloric acid, the compound can participate in oxidation reactions.

    Substitution: The diazepine ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted diazepine compounds .

Scientific Research Applications

Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine involves its interaction with molecular targets such as enzymes and proteins. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine is unique due to the presence of perchloric acid, which imparts strong oxidizing properties. This makes it distinct from other diazepine derivatives that do not possess such reactive groups .

Properties

CAS No.

5769-48-2

Molecular Formula

C8H15ClN2O4

Molecular Weight

238.67 g/mol

IUPAC Name

perchloric acid;2,5,7-trimethyl-2,3-dihydro-1H-1,4-diazepine

InChI

InChI=1S/C8H14N2.ClHO4/c1-6-4-7(2)10-8(3)5-9-6;2-1(3,4)5/h4,8,10H,5H2,1-3H3;(H,2,3,4,5)

InChI Key

OLYBVQCAONFGIC-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C=C(N1)C)C.OCl(=O)(=O)=O

Origin of Product

United States

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